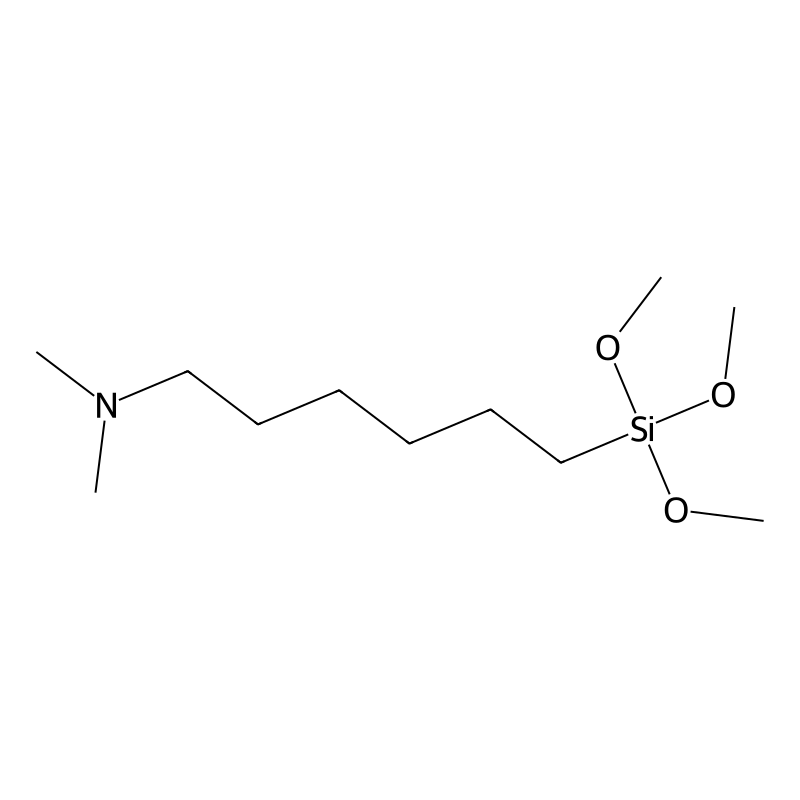6-Dimethylaminohexyl(trimethoxy)silane, 98%
Catalog No.
S6598281
CAS No.
1858251-91-8
M.F
C11H27NO3Si
M. Wt
249.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1858251-91-8
Product Name
6-Dimethylaminohexyl(trimethoxy)silane, 98%
IUPAC Name
N,N-dimethyl-6-trimethoxysilylhexan-1-amine
Molecular Formula
C11H27NO3Si
Molecular Weight
249.42 g/mol
InChI
InChI=1S/C11H27NO3Si/c1-12(2)10-8-6-7-9-11-16(13-3,14-4)15-5/h6-11H2,1-5H3
InChI Key
CVPPJGZATBHRIF-UHFFFAOYSA-N
SMILES
CN(C)CCCCCC[Si](OC)(OC)OC
Canonical SMILES
CN(C)CCCCCC[Si](OC)(OC)OC
Surface Modification
Due to the presence of both amine and silane functionalities, 6-DMHTMS can potentially act as a coupling agent to modify surfaces. The silane group can bond with metal oxides or silica-based materials, while the amine group can react with various organic molecules. This ability to create a bridge between inorganic and organic components makes 6-DMHTMS a potential candidate for applications like:
- Functionalization of nanoparticles: Attaching desired biomolecules or targeting moieties to nanoparticles for use in drug delivery or biosensing applications.
- Creating self-assembled monolayers (SAMs): Formation of ordered organic layers on surfaces for applications in electronics, sensors, and biomaterials.
Organic Synthesis
The amine group in 6-DMHTMS can participate in various organic reactions as a nucleophile. Some potential applications include:
- Preparation of functionalized organic molecules: Nucleophilic substitution reactions with the amine group can be used to introduce new functionalities into organic molecules for applications in drug discovery or material science.
- Catalysis: The amine group might be used in the design of new catalysts for organic reactions.
Biomedical Applications
The combined properties of the amine and silane groups could make 6-DMHTMS useful in certain biomedical applications. For instance:
Hydrogen Bond Acceptor Count
4
Exact Mass
249.17602026 g/mol
Monoisotopic Mass
249.17602026 g/mol
Heavy Atom Count
16
Dates
Modify: 2023-11-23
Explore Compound Types
Get ideal chemicals from 750K+ compounds








